Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate
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Overview
Description
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate is a chemical compound with the molecular formula C12H15N3O2. It is known for its applications in pharmaceutical testing and research . This compound is characterized by its unique structure, which includes a cyano group, a methyl group, and a propylamino group attached to a nicotinate core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate typically involves the reaction of 5-cyano-2-methyl-6-nitro-nicotinate with propylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinates with various functional groups.
Scientific Research Applications
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyano-2-methyl-6-(ethylamino)nicotinate
- Methyl 5-cyano-2-methyl-6-(butylamino)nicotinate
- Methyl 5-cyano-2-methyl-6-(isopropylamino)nicotinate
Uniqueness
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the propylamino group differentiates it from other similar compounds and influences its reactivity and interactions with biological targets .
Properties
IUPAC Name |
methyl 5-cyano-2-methyl-6-(propylamino)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-4-5-14-11-9(7-13)6-10(8(2)15-11)12(16)17-3/h6H,4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRODFSQMPNEFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C(C=C1C#N)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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